2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899913-83-8
VCID: VC11911030
InChI: InChI=1S/C23H22Cl2FN3OS/c1-14-8-10-23(11-9-14)28-21(15-2-7-18(24)19(25)12-15)22(29-23)31-13-20(30)27-17-5-3-16(26)4-6-17/h2-7,12,14H,8-11,13H2,1H3,(H,27,30)
SMILES: CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C23H22Cl2FN3OS
Molecular Weight: 478.4 g/mol

2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

CAS No.: 899913-83-8

Cat. No.: VC11911030

Molecular Formula: C23H22Cl2FN3OS

Molecular Weight: 478.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide - 899913-83-8

Specification

CAS No. 899913-83-8
Molecular Formula C23H22Cl2FN3OS
Molecular Weight 478.4 g/mol
IUPAC Name 2-[[2-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C23H22Cl2FN3OS/c1-14-8-10-23(11-9-14)28-21(15-2-7-18(24)19(25)12-15)22(29-23)31-13-20(30)27-17-5-3-16(26)4-6-17/h2-7,12,14H,8-11,13H2,1H3,(H,27,30)
Standard InChI Key LEXXNLMRBGECQB-UHFFFAOYSA-N
SMILES CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl
Canonical SMILES CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl

Introduction

The compound 2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule featuring a spirocyclic structure with multiple functional groups. This compound belongs to the class of diazaspiro compounds, which are known for their unique ring systems incorporating nitrogen atoms. The presence of a dichlorophenyl group and a fluorophenyl moiety contributes to its potential biological activity and chemical properties.

Synthesis and Preparation

The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common reagents and solvents used in such syntheses include sodium hydride, potassium cyanate, dimethyl sulfoxide (DMSO), and dry dimethylformamide (DMF).

Research Findings and Future Directions

Research on diazaspiro compounds is ongoing, focusing on their synthesis, structural modifications, and potential applications in medicine and other fields. The unique structural features of these compounds make them valuable for studying interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.

Data Tables

PropertyValue (Similar Compound)Source
Molecular WeightApproximately 478.4 g/mol
DensityNot Available-
SMILESNot Available-
InChINot Available-

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator